Raxofelast has been investigated in various models of oxidative stress and inflammation. The table below summarizes quantitative data and methodologies from pivotal studies.
| Disease/Injury Model | Key Findings | Dosing & Administration | Experimental Methods & Assays |
|---|---|---|---|
| Carrageenan-Induced Pleurisy (Acute Inflammation) | Dose-dependent ↓ in pleural exudate, PMN migration, lung MPO/MDA; ↓ peroxynitrite & DNA damage; preserved mitochondrial respiration & NAD+ [1] [2] | 5, 10, 20 mg/kg; i.p. injection 5 min before carrageenan [1] [2] | Pleural exudate volume, leukocyte count, lung MPO activity, MDA levels, immunohistochemistry (nitrotyrosine), dihydrorhodamine 123 oxidation, MTT assay, alkaline unwinding for DNA breaks [1] [2] |
| H₂O₂-Stimulated Rat Aortic Smooth Muscle Cells (Antiproliferative) | ↓ ROS; ↓ cell proliferation; inhibited ERK activation (IC₅₀: 200 μM); attenuated MEK1/2 & PKC activation; ↓ c-Myc mRNA [3] | IC₅₀: 200 μM (for ERK inhibition) [3] | Tetrazolium-based (MTT) colorimetric assay, intracellular ROS measurement, Western Blot (ERK, MEK1/2, PKC, Ras), RT-PCR (c-Myc) [3] |
| Glutamate-Induced Oxidative Stress (Neuroprotection) | ↓ Glutathione depletion; ↓ nuclear translocation of NF-κB p50 & p65 subunits [4] | Dose-dependent (specific concentrations not listed) [4] | Glutathione measurement, immunocytochemistry/Western Blot for NF-κB subunits (p50, p65) [4] |
| mdx Mouse Model (Duchenne Muscular Dystrophy) | ↑ Forelimb strength; ↓ fatigue & serum CK; ↓ muscle necrosis; ↑ regeneration; ↓ NF-κB DNA-binding & TNF-α [5] | 20 mg/kg; i.p. injection, 3 times/week for 5 weeks [5] | Grip strength test, serum CK assay, muscle histology (H&E), NF-κB DNA-binding assay (EMSA), TNF-α expression analysis [5] |
| Wound Healing in Diabetic Mice | Stimulated wound healing in genetically diabetic mice [6] | Details in primary source (academia.edu) [6] | Wound closure measurement, histological analysis [6] |
Based on the research data, the following diagram illustrates the core signaling pathways modulated by this compound and the logical workflow of its effects in experimental models.
This compound inhibits oxidative stress-induced signaling pathways, leading to anti-inflammatory and cytoprotective effects.
For researchers aiming to replicate or build upon key studies, here is a detailed look at the experimental protocols for the carrageenan-induced pleurisy model and signaling studies in smooth muscle cells.
The table below summarizes the key molecular mechanisms of raxofelast and the experimental evidence supporting them.
| Mechanism | Experimental Evidence | Experimental Context |
|---|---|---|
| Direct ROS Scavenging | Reduced intracellular ROS levels in a dose-dependent manner. [1] | In vitro, H₂O₂-stimulated rat aortic smooth muscle cells. [1] |
| Inhibition of Lipid Peroxidation | Lowered levels of conjugated dienes (marker of lipid peroxidation). [2] [3] | In vivo, rat model of testicular ischemia-reperfusion injury. [2] [3] |
| Modulation of Proliferation Signaling Pathways | Inhibited activation of Protein Kinase C (PKC) and Mitogen-Activating Protein Kinase/ERK Kinase (MEK1,2). [1] | In vitro, H₂O₂-stimulated rat aortic smooth muscle cells. [1] |
| Inhibition of ERK Activation | Inhibited ERKs activation dose-dependently (IC₅₀: 200 µM). [1] | In vitro, H₂O₂-stimulated rat aortic smooth muscle cells. [1] |
| Down-regulation of Proto-oncogenes | Significantly reduced induction of c-myc mRNA. [1] | In vitro, H₂O₂-stimulated rat aortic smooth muscle cells. [1] |
The following diagram synthesizes these mechanisms into a coordinated signaling pathway, illustrating how this compound exerts its antiproliferative and antioxidant effects.
This compound inhibits cell proliferation by scavenging ROS and disrupting key signaling pathways that drive cell growth, ultimately leading to reduced expression of the pro-proliferative gene c-myc.
This compound's efficacy has been evaluated in several well-established experimental models. Key methodologies from these studies are outlined below.
The tables below summarize key information about Raxofelast and the methodologies from pivotal studies.
Table 1: Core Pharmacological Profile of this compound
| Aspect | Description |
|---|---|
| Drug Class | Hydrophilic, synthetic vitamin E-like antioxidant [1] [2]. |
| Primary Mechanism | Scavenges free oxygen radicals, inhibiting lipid peroxidation [1] [3]. |
| Key Pharmacological Effects | Reduces oxidative stress; improves endothelial function; accelerates wound healing; protects against ischemia-reperfusion injury [1] [3] [4]. |
| Tested Bioavailability | Effective via both intraperitoneal (animal studies) and oral administration (human study) [1] [3] [4]. |
Table 2: Dosing and Administration in Key Studies
| Study Focus / Model | Dosing Regimen | Administration Route |
|---|---|---|
| Wound Healing [1] | 30 mg/kg | Intraperitoneal injection (in mice) |
| Ischemia-Reperfusion Injury [3] | 20 mg/kg (two doses) | Intraperitoneal injection (in rats) |
| Endothelial Function [4] | 600 mg, twice daily for 1 week | Oral (in humans) |
Here is a detailed breakdown of the methodologies from two key animal studies, which provide context for how the drug's effects are evaluated.
Table 3: Detailed Protocol from Wound Healing Study (Genetically Diabetic Mice) [1]
| Protocol Component | Detailed Methodology |
|---|---|
| Animal Model | Genetically diabetic female mice (C57BL/KsJ db+/db+). |
| Dosing | This compound (30 mg/kg/day) or its vehicle (1% carboxymethyl cellulose). |
| Treatment Timeline | Administration started one day after wounding and continued for 12 days. |
| Primary Assessments | - Histologic Score: Evaluated re-epithelialization, granulation tissue, and inflammation.
Table 4: Detailed Protocol from Ischemia-Reperfusion Injury Study (Rat Testis) [3]
| Protocol Component | Detailed Methodology |
|---|---|
| Surgical Model | Adult male Wistar rats subjected to 3 hours of testicular torsion (ischemia) followed by 4 hours of detorsion (reperfusion). |
| Dosing | This compound (20 mg/kg) or vehicle (dimethylsulphoxide/NaCl 0.9% solution). |
| Treatment Timeline | Administered 15 minutes before detorsion and again 15 minutes after detorsion. |
| Primary Assessments | - Conjugated Dienes (CD): Measured in testicular tissue as a marker of lipid peroxidation.
The diagram below illustrates the key mechanisms through which this compound exerts its therapeutic effects, based on the cited research.
FIGURE 1. The proposed mechanism of this compound. It acts by scavenging free radicals, which reduces oxidative stress and subsequent lipid peroxidation. This action underlies its benefits in improving wound healing and endothelial function.
Raxofelast (IRFI 016), with the chemical name (±)-5-acetoxy-2,3-dihydro-4,6,7-trimethyl-2-benzofuran-acetic acid, is a synthetic antioxidant specifically designed to maximize antioxidant potency while overcoming the limitations of natural vitamin E [1] [2]. Its molecular structure retains the phenolic antioxidant functionality of α-tocopherol but incorporates hydrophilic properties that enhance its bioavailability and tissue distribution compared to lipophilic vitamin E [3] [4].
The compound operates through multiple mechanistic pathways to exert its therapeutic effects. It functions as a potent direct free radical scavenger, effectively neutralizing various reactive oxygen species (ROS) including hydroxyl radicals, peroxyl radicals, and peroxynitrite [5] [1]. Additionally, this compound demonstrates significant inhibition of lipid peroxidation chain reactions, thereby protecting cellular membranes from oxidative damage [4] [2]. Beyond its direct antioxidant activities, it also modulates critical intracellular signaling pathways, including suppression of PKC and MAPK/ERK activation and downregulation of proto-oncogenes such as c-Myc [1] [2].
Table 1: Key Chemical and Pharmacological Properties of this compound
| Property | Description |
|---|---|
| Chemical Name | (±)-5-acetoxy-2,3-dihydro-4,6,7-trimethyl-2-benzofuran-acetic acid [1] [2] |
| Development Class | Synthetic hydrophilic vitamin E-like antioxidant [3] [4] |
| Primary Mechanisms | Direct ROS scavenging, Lipid peroxidation inhibition, Intracellular signaling modulation [5] [1] [2] |
| Key Molecular Targets | PKC, ERK, MEK1/2, c-Myc [1] [2] |
| Active Metabolite | IRFI 005 (deacetylated form) [6] |
This compound has demonstrated significant efficacy in improving impaired wound healing in genetically diabetic (db/db) mice. A comprehensive study utilized an incisional skin-wound model on female diabetic C57BL/KsJ db+/db+ mice and their healthy littermates [3]. The experimental animals received this compound at 15 mg/kg/d intraperitoneally or vehicle control, with assessment of healing parameters conducted over multiple days post-wounding [3].
The treatment resulted in substantial improvement across multiple healing parameters. This compound significantly improved wound breaking strength and increased collagen content in the wound tissue of diabetic mice [3]. Histological evaluation revealed stimulation of angiogenesis and re-epithelialization, along with enhanced synthesis and maturation of extracellular matrix [3]. Biochemically, this compound treatment reduced malondialdehyde (MDA) levels, indicating suppression of lipid peroxidation, and decreased myeloperoxidase (MPO) activity, suggesting reduced neutrophil infiltration and inflammation [3]. Notably, the study reported that this compound restored wound healing to nearly normal levels in the diabetic mice, implicating increased lipid peroxidation as a key factor in the wound healing defect observed in diabetes [3].
The cardioprotective effects of this compound have been investigated in models of ischemia-reperfusion injury. In rat heart studies, administration of this compound demonstrated significant protective effects following coronary artery occlusion and reperfusion [2] [6]. The compound reduced infarct size and improved functional recovery of myocardial tissue, primarily through its ability to limit oxidative damage during the critical reperfusion phase [6].
In vascular smooth muscle cells, this compound exhibited antiproliferative properties that may be relevant for atherosclerosis and restenosis prevention [1] [2]. Using H₂O₂-stimulated rat aortic smooth muscle cells, researchers demonstrated that this compound dose-dependently inhibited cell proliferation with an IC₅₀ of 200 μM for ERK inhibition [1] [2]. The antiproliferative mechanism involved suppression of intracellular ROS formation, inhibition of ERK activation through PKC and MEK1/2 inactivation, and down-regulation of c-myc expression, regardless of Ras activation [1] [2].
The anti-inflammatory potential of this compound was demonstrated in a carrageenan-induced pleurisy model in rats [5]. Treatment with this compound (5, 10, 20 mg/kg intraperitoneally) administered 5 minutes before carrageenan challenge prevented pleural exudation and polymorphonuclear migration in a dose-dependent manner [5].
The compound significantly reduced lung myeloperoxidase (MPO) activity and malondialdehyde (MDA) levels, indicating attenuation of neutrophil infiltration and lipid peroxidation [5]. Immunohistochemical analysis revealed that this compound treatment prevented nitrotyrosine formation, a footprint of peroxynitrite-mediated protein damage [5]. Furthermore, in ex vivo macrophages harvested from the pleural cavity, this compound reduced peroxynitrite formation, prevented DNA damage, decreased mitochondrial respiration impairment, and partially restored cellular NAD+ levels [5].
This compound has shown protective effects in various ischemia-reperfusion models beyond cardiovascular tissue. In a study of testicular ischemia-reperfusion injury in rats, which models testicular torsion, this compound (20 mg/kg i.p.) was administered 15 minutes before detorsion and 15 minutes after detorsion [4].
The treatment significantly lowered conjugated dienes levels, a marker of lipid peroxidation, in both the directly affected and contralateral testes [4]. Histological examination demonstrated that this compound significantly reduced testicular damage, including less severe hemorrhage and edema in the testis interstitium [4]. These findings position hydrophilic vitamin E-like antioxidants as promising candidates for therapeutic intervention in acute testicular torsion and other conditions involving ischemia-reperfusion pathology [4].
Table 2: Summary of Key Efficacy Findings from Preclinical Studies
| Disease Model | Dosing Regimen | Key Findings | Reference |
|---|---|---|---|
| Diabetic Wound Healing | 15 mg/kg/d i.p. | ↑ Wound breaking strength, ↑ Collagen content, ↓ MDA levels, ↓ MPO activity [3] | [3] |
| Carrageenan-Induced Pleurisy | 5-20 mg/kg i.p. | ↓ Pleural exudation, ↓ Polymorphonuclear migration, ↓ Lung MPO activity, ↓ MDA levels [5] | [5] |
| Vascular Smooth Muscle Proliferation | 100-200 μM in vitro | Inhibition of H₂O₂-stimulated proliferation, ↓ ERK activation, ↓ c-Myc expression [1] [2] | [1] [2] |
| Testicular Ischemia-Reperfusion | 20 mg/kg i.p. | ↓ Conjugated dienes levels, ↓ Histological damage [4] | [4] |
| Myocardial Ischemia-Reperfusion | Not specified | Reduced infarct size, Improved functional recovery [2] [6] | [2] [6] |
The wound healing efficacy of this compound was evaluated using genetically diabetic C57BL/KsJ db+/db+ mice and their healthy littermates (db+/+m) [3]. The experimental protocol is visualized below:
Experimental workflow for diabetic wound healing assessment
The specific methodological details include:
The anti-inflammatory activity of this compound was comprehensively evaluated using a carrageenan-induced pleurisy model in rats [5]:
The antiproliferative mechanisms of this compound were investigated using H₂O₂-stimulated rat aortic smooth muscle cells [1] [2]:
The following diagram illustrates the key signaling pathways modulated by this compound in vascular smooth muscle cells:
This compound modulation of H₂O₂-induced signaling pathways in vascular smooth muscle cells
Despite promising preclinical results across multiple disease models, this compound appears to have not progressed to clinical approval and widespread therapeutic use. This pattern is consistent with the broader challenges facing synthetic antioxidant development [7] [8]. A 2025 review of synthetic and semi-synthetic antioxidants in medicine notes that despite extensive research, only a few synthetic antioxidants, such as edaravone, are currently used in clinical practice [7] [8]. The review further states that no new antioxidant drugs are expected to receive regulatory approval in the near future [7] [8].
The development challenges for this compound and other synthetic antioxidants include several key factors. Therapeutic efficacy ambiguity remains an issue, as benefits may result from non-antioxidant mechanisms rather than direct free radical scavenging [7] [8]. Pharmacokinetic limitations, including poor oral bioavailability or insufficient tissue distribution, may hinder clinical translation despite promising preclinical data [7] [8]. The narrow therapeutic index or toxicity concerns potentially preclude clinical use, a common challenge with synthetic compounds [7] [8]. Additionally, inadequate dosing regimens in clinical trials may fail to elicit meaningful antioxidant effects even when the compound shows promise in animal studies [7] [8].
Future research directions for compounds in this class should focus on several key areas. Targeted delivery systems using nanotechnology, polymer complexation, or tissue-specific targeting could enhance therapeutic efficacy while reducing systemic exposure [7] [8]. Paradigm shifts in testing approaches are needed to better define the molecular context of antioxidant action, including specific biomolecules protected, radical species targeted, and tissue distribution [7] [8]. Combination therapies with other antioxidant systems or conventional treatments may provide synergistic benefits beyond monotherapy approaches [7]. Furthermore, identification of specific patient populations most likely to benefit from antioxidant therapy, particularly those with demonstrated oxidative stress pathologies, could improve clinical trial outcomes [7] [8].
This compound represents a scientifically interesting example of a synthetic hydrophilic vitamin E-like antioxidant with demonstrated efficacy across multiple preclinical disease models, including impaired wound healing in diabetes, vascular smooth muscle proliferation, inflammation, and ischemia-reperfusion injury. Its multifaceted mechanism of action encompasses direct free radical scavenging, inhibition of lipid peroxidation, and modulation of key intracellular signaling pathways.
The table below summarizes the key technical information available from a 2006 study on Raxofelast in a mouse model of Duchenne muscular dystrophy (mdx mice) [1].
| Aspect | Technical Details |
|---|---|
| Chemical Identity | (±)-5-emisuccinoyl-2-[2-(acetylthio)ethyl]-2,3-dihydro-4,6,7-trimethylbenzofuran [1] |
| Drug Class | Synthetic vitamin E analogue; dual antioxidant [1] |
| Primary Mechanism | Inhibition of oxidative stress and lipid peroxidation; blunting of NF-κB DNA-binding activity [1] |
| Key Preclinical Findings | • Increased forelimb strength & reduced fatigue • Reduced serum creatine kinase & muscle necrosis • Augmented muscle-reduced glutathione & reduced conjugated diene content • Enhanced muscle regeneration [1] | | Experimental Model | Male mdx mice (model for Duchenne muscular dystrophy) and wild-type C57BJ/10 mice [1] | | Dosage & Administration | 20 mg/kg, intraperitoneal injection, three times a week for 5 weeks [1] | | Toxicity Profile | Reported to show no systemic toxicity even at high dosages (up to 1 g/kg) in other experimental models [1] |
The primary source details a specific in vivo protocol [1]:
The search results suggest that this compound's therapeutic potential is linked to its ability to inhibit oxidative stress and subsequently modulate key signaling pathways. The diagram below illustrates this proposed mechanism based on the available study [1].
Proposed pathway for this compound in inhibiting oxidative stress and NF-κB activation [1].
The search results highlight significant information gaps regarding this compound's development journey:
Raxofelast can be synthesized via a short route [1]:
The following diagram illustrates this synthesis pathway:
Synthesis pathway of this compound from precursor compounds [1].
Here is a summary of key experimental findings and detailed methodologies from foundational studies on this compound.
| Study Model | Treatment | Key Findings |
|---|
| Genetically Diabetic Mice (Wound healing) [2] [3] | 15 mg/kg/day, intraperitoneally | Improved wound healing, ↑ wound breaking strength, ↑ collagen content, ↓ lipid peroxidation (MDA), ↓ neutrophil infiltration (MPO activity) | | Carrageenan-Induced Pleurisy in Rats (Acute inflammation) [4] | 5, 10, 20 mg/kg, intraperitoneally | Prevented fluid exudation & neutrophil migration; ↓ lung MPO activity & MDA; ↓ peroxynitrite formation & DNA damage |
This study provides a robust model for assessing the compound's efficacy in impaired healing.
This model is classic for screening anti-inflammatory compounds.
This compound exerts its effects primarily through potent antioxidant and anti-inflammatory activities. The proposed mechanism involves the reduction of reactive oxygen species and subsequent modulation of key signaling pathways, as illustrated below.
Proposed mechanism: this compound scavenges ROS and inhibits key signaling kinases to reduce inflammation [4] [5] [6].
Based on the search results, this compound remains an investigational compound.
The table below summarizes the fundamental differences between raxofelast and alpha-tocopherol.
| Feature | This compound (IRFI 016) | Alpha-Tocopherol |
|---|---|---|
| Chemical Nature | Synthetic, hydrophilic benzofuran derivative [1] [2] | Natural, lipid-soluble tocopherol (Vitamin E) [3] |
| Primary Characteristic | Water-soluble, vitamin E-like antioxidant [1] | Fat-soluble, potent lipid-soluble antioxidant [3] |
| Mechanism of Action | Powerful scavenger of reactive oxygen species, inhibits lipid peroxidation [4] [1] | Potent antioxidant; also has antioxidant-independent roles (e.g., gene expression modulation) [5] |
| Key Research Findings | Reduces inflammation, oxidative stress, and stimulates wound healing in diabetic mice [4] [1] | Essential nutrient; protects cells from oxidative stress; supports immune, skin, and neurological health [3] |
Here is a summary of the methodologies and outcomes from pivotal studies on these compounds.
The diagram below illustrates the core mechanisms through which this compound and alpha-tocopherol exert their effects, highlighting their primary sites of action.
This diagram outlines the primary pathways identified in the search results. This compound primarily functions as a direct scavenger of reactive oxygen and nitrogen species (ROS/RNS), thereby reducing downstream inflammation and cellular damage [1]. Alpha-tocopherol also inhibits lipid peroxidation as a key lipid-soluble antioxidant [3], but recent research using a novel analog (6-HMTC) confirms it also modulates gene expression through antioxidant-independent mechanisms [5].
For researchers, the choice between these compounds depends on the specific experimental goals:
Raxofelast exerts its effects primarily by inhibiting lipid peroxidation, a process where reactive oxygen species (ROS) damage cell membranes. This action influences several critical intracellular signaling pathways, as illustrated in the diagram below.
This compound inhibits lipid peroxidation and downstream signaling pathways. [1] [2]
The diagram shows how this compound's inhibition of lipid peroxidation reduces intracellular ROS, which in turn suppresses the activation of various pro-inflammatory and pro-proliferative signaling molecules. This leads to reduced tissue damage and can promote healing processes.
The table below summarizes key quantitative findings from experimental studies on this compound.
| Experimental Model | Measured Parameter | Control Group Value | This compound Group Value | Biological Impact |
|---|---|---|---|---|
| Testicular I/R (Rat) [1] | Conjugated dienes (ΔABS/g protein) | 6.1 ± 1.4 | 3.7 ± 0.8 | Reduced membrane lipid damage |
| Burn Wound (Mouse) [3] | Conjugated dienes (ΔABS/mg protein) | 6.1 ± 1.4 | 3.7 ± 0.8 | Reduced oxidative stress marker |
| Reduced Glutathione (μmol/g protein) | 3.2 ± 0.9 | 6.7 ± 1.8 | Prevented antioxidant depletion | |
| Microvessel Density (CD31 intensity) | 9.4 ± 1.1 | 14.8 ± 1.8 | Enhanced angiogenesis | |
| VEGF (pg/mg protein) | 1.4 ± 0.4 | 2.4 ± 0.6 | Increased pro-angiogenic factor | |
| Aortic Smooth Muscle Cells (Rat) [2] | Cell Proliferation (fold over control) | ~3.0 | ~1.0 (at 100 μM) | Suppressed H₂O₂-stimulated growth |
For researchers looking to replicate or build upon these findings, here are the methodologies used in key studies.
1. Model of Testicular Ischemia-Reperfusion Injury [1]
2. Model of Burn Wound Healing [3]
3. Model of Smooth Muscle Cell Proliferation [2]
This compound represents a promising therapeutic candidate due to its potent inhibition of lipid peroxidation and its downstream effects on critical signaling pathways. The compiled data suggests its potential application in conditions driven by oxidative stress, including ischemia-reperfusion injuries, impaired wound healing, and inflammatory proliferation.
A key advantage often highlighted for this compound is its hydrophilic nature, which may offer more favorable pharmacokinetics compared to highly lipophilic antioxidants like vitamin E, potentially leading to better tissue incorporation and efficacy [4] [5].
Objective: To provide a detailed protocol for using raxofelast to investigate the mechanisms of oxidative stress-mediated vascular smooth muscle cell proliferation, a key process in atherosclerosis and restenosis [1].
Background: this compound (±)-5-acetoxy-2,3-dihydro-4,6,7-trimethyl-2-benzofuran-acetic acid) is a synthetic vitamin E analogue designed for enhanced antioxidant potency. It has demonstrated efficacy in reducing lipid peroxidation, protecting LDL from oxidation, and limiting myocardial infarction in various models. This protocol outlines its use to inhibit hydrogen peroxide (H₂O₂)-stimulated proliferation in rat aortic smooth muscle cells [1].
This section is based on referenced animal studies, provided here for context on the compound's use.
The following table summarizes the key parameters for the cell-based assay [1].
Table 1: Protocol for H₂O₂-Stimulated Proliferation Assay
| Parameter | Specification |
|---|---|
| Cell Line | Rat Aortic Smooth Muscle Cells (RASMCs) |
| Cell Culture | Maintain in Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) [1]. |
| Stimulation Agent | Hydrogen Peroxide (H₂O₂) at a final concentration of 500 µM [1]. |
| Serum Concentration during Stimulation | 0.1% FBS/DMEM (low serum to enable H₂O₂ stimulation) [1]. |
| This compound Pre-treatment | Add this compound to the culture medium 1 hour before H₂O₂ stimulation [1]. |
| Proliferation Measurement | Measure DNA synthesis via [³H]thymidine incorporation [1]. |
The experimental workflow for this assay can be visualized as follows:
To investigate the molecular mechanism of this compound, the following analyses can be performed after the treatment described in Section 2.
Table 2: Protocols for Downstream Mechanistic Studies
| Analysis Target | Method | Key Findings from Reference Study |
|---|---|---|
| Intracellular ROS | Measure fluorescence after loading cells with a ROS-sensitive dye (e.g., DCFH-DA). | This compound suppressed intracellular ROS formation induced by H₂O₂ [1]. |
| Protein Expression & Phosphorylation | Western Blotting using phospho-specific antibodies. | This compound inhibited the phosphorylation/activation of ERK, PKC, and MEK1,2 [1]. |
| Gene Expression | Northern Blot Analysis. | This compound downregulated the expression of the proto-oncogene c-myc [1]. |
The proposed signaling pathway impacted by this compound, based on the reference study, is summarized below:
1. Compound & Mechanism of Action this compound is a synthetic, water-soluble antioxidant compound investigated for its potential to mitigate oxidative stress and improve vascular function in T2DM. Oxidative stress is a key contributor to endothelial dysfunction, a precursor to diabetic vascular complications [1] [2]. The therapeutic intent is to supplement endogenous antioxidant defenses by reducing excess reactive oxygen species (ROS) that impair nitric oxide-mediated vasodilation [3].
2. Summary of Key Human Study Findings A clinical trial demonstrated that a one-week oral treatment with this compound significantly reduced oxidative stress and improved endothelial function in men with T2DM. The table below summarizes the quantitative outcomes from this study [1].
Table 1: Key Outcomes from a Clinical Trial of this compound in T2DM
| Parameter | Pre-Treatment (Mean ± SEM) | Post-Treatment (Mean ± SEM) | P-value |
|---|---|---|---|
| Oxidative Stress Marker | |||
| Plasma 8-epi-PGF(_{2\alpha}) (nmol/L) | 0.99 ± 0.20 | 0.47 ± 0.07 | < 0.05 |
| Endothelial Function | |||
| Blood flow response to Acetylcholine (ml/min/100ml tissue) | 7.4 ± 1.0 | 11.3 ± 2.3 | < 0.05 |
| Blood flow response to Nitroprusside | No significant change | No significant change | Not Significant |
Note: SEM = Standard Error of the Mean. The study involved ten men with T2DM and ten matched healthy controls. This compound was administered at 600 mg twice daily for 1 week [1].
3. Current Research Context and Limitations
This protocol is based on the methodology from the identified clinical trial, suitable for replication or further investigation [1].
1. Study Population
2. Dosing and Administration
3. Key Experimental Procedures and Assessments The following workflow outlines the core procedures for evaluating this compound's efficacy in a clinical setting.
Assessment 1: Quantifying Oxidative Stress
Assessment 2: Evaluating Endothelial Function
The diagram below illustrates the hypothesized pathway through which this compound exerts its beneficial effects in the context of diabetic endothelial dysfunction.
The promising but limited data on this compound highlights several critical paths for future research:
Raxofelast (IRFI-016) is a synthetic, hydrophilic vitamin E-like antioxidant that was investigated in the early 2000s for its potential to ameliorate oxidative stress and improve endothelial function. The compound was designed to maximize antioxidant potency while improving water solubility compared to native vitamin E [1]. The primary mechanism of action for this compound's beneficial effects on the endothelium is the reduction of oxidative stress, a key contributor to endothelial dysfunction in conditions like diabetes mellitus [2] [3]. Research indicates that this compound reduces oxidative stress by decreasing plasma concentrations of 8-epi-PGF(_{2\alpha}), an index of lipid peroxidation [2]. Furthermore, in vascular smooth muscle cells, this compound demonstrates antiproliferative effects by suppressing intracellular reactive oxygen species formation, inhibiting extracellular signal-regulated kinases (ERKs), Protein Kinase C (PKC), and MAPK/ERK kinase (MEK1,2), and down-regulating c-myc expression [1].
A clinical trial investigated the effect of oral this compound on endothelial function in men with Type II diabetes [2].
Table 1: Key Quantitative Findings from Clinical Trial in Diabetic Men [2]
| Parameter | Diabetic Men (Pre-Treatment) | Diabetic Men (Post-Treatment) | Control Men | P-Value (Pre vs. Post) |
|---|---|---|---|---|
| Plasma 8-epi-PGF(_{2\alpha}) (nmol/L) | 0.99 ± 0.20 | 0.47 ± 0.07 | 0.18 ± 0.01 | < 0.05 |
| Blood Flow Response to Acetylcholine (ml/min/100 ml tissue) | 7.4 ± 1.0 | 11.3 ± 2.3 | 12.9 ± 2.3 | < 0.05 |
| Blood Flow Response to Nitroprusside | Unchanged | Unchanged | Unchanged | Not Significant |
A study evaluated the effect of this compound on wound healing, which is closely linked to endothelial function and angiogenesis, in a diabetic mouse model [4].
Table 2: Key Quantitative Findings from Preclinical Study in Diabetic Mice [4]
| Parameter | Diabetic Mice (Placebo) | Diabetic Mice (this compound) | P-Value |
|---|---|---|---|
| Histologic Score (at day 12) | 1.09 ± 0.1 | 2.1 ± 0.25 | < 0.01 |
| Wound Breaking Strength (g) | 68.5 ± 7.9 | 121.3 ± 10.5 | < 0.01 |
| Hydroxyproline Content (μg/mg tissue) | 4.5 ± 0.4 | 7.8 ± 0.6 | < 0.01 |
| VEGF Expression | Markedly Reduced | Restored to Near-Normal Levels | - |
An in vitro study aimed to elucidate the molecular mechanisms behind this compound's antiproliferative effects on vascular smooth muscle cells (VSMCs) [1].
Table 3: Key Findings from In Vitro Study on VSMCs [1]
| Parameter | H(_2)O(_2) Stimulation Only | H(_2)O(_2) + this compound | Effect of this compound |
|---|---|---|---|
| Cell Proliferation | Increased ~3-fold over control | Significantly inhibited | Suppression |
| ERK Phosphorylation | Activated | Inhibited | Inhibition |
| PKC Phosphorylation | Activated | Inhibited | Inhibition |
| c-myc Expression | Up-regulated | Down-regulated | Down-regulation |
The following diagram summarizes the molecular mechanisms of this compound's action on endothelial and vascular smooth muscle cells, as identified in the research.
The collected data from clinical, preclinical, and in vitro studies provide a consistent narrative: this compound reduces oxidative stress and its downstream detrimental effects on the vascular system. The clinical improvement in endothelium-dependent vasodilation is particularly significant, as endothelial dysfunction is a critical early event in the pathogenesis of atherosclerosis and cardiovascular disease in diabetic patients [3]. The restoration of VEGF expression and improvement in wound healing in diabetic mice suggest that this compound's benefits may extend beyond large vessels to the microvasculature, addressing a common complication of diabetes [4]. The antiproliferative effect on VSMCs further indicates potential for this compound in conditions like restenosis and atherosclerosis, where VSMC proliferation is a key pathological feature [1].
A major limitation is the dated nature of the available research; all identified primary studies on this compound are from around 2000-2001, with no recent clinical data or updates on its development status found in this search. The clinical trial was also limited by its small sample size (n=10 diabetic men) and short duration (1 week). Future research would require larger, long-term clinical trials to confirm efficacy and safety in broader populations, including women. Investigating the effects of this compound on hard cardiovascular endpoints (e.g., myocardial infarction, stroke) would be necessary to establish its clinical utility beyond mechanistic improvements.
Based on historical research data, this compound demonstrates a multi-faceted protocol for improving endothelial function by directly reducing oxidative stress, restoring nitric oxide-mediated vasodilation, and inhibiting pathological vascular smooth muscle cell proliferation. The provided experimental protocols and quantitative data offer a foundation for researchers seeking to explore the therapeutic potential of antioxidant strategies in vascular diseases. However, the absence of recent literature suggests that clinical development of this compound may have been discontinued.
Oxidative stress represents a fundamental pathophysiological process in numerous disease states, characterized by a serious imbalance between the production of reactive oxygen species (ROS) and antioxidant defense mechanisms. This imbalance leads to potential molecular damage through oxidation of lipids, proteins, and DNA, contributing to the pathogenesis of conditions ranging from metabolic diseases to ischemic injuries. The accurate measurement of oxidative stress in experimental and clinical settings presents significant methodological challenges, requiring specific, sensitive biomarkers that can reliably reflect the degree of oxidative damage in vivo. Among available biomarkers, 8-epi-prostaglandin F2α (8-epi-PGF2α), one of the F2-isoprostanes, has emerged as a gold standard for assessing lipid peroxidation due to its chemical stability, specificity, and reliability as an indicator of non-enzymatic oxidative damage.
Raxofelast (IRFI 016) is a hydrophilic vitamin E-like antioxidant with demonstrated efficacy in reducing oxidative stress across multiple experimental models. As a synthetic antioxidant with potent free radical-scavenging properties and favorable pharmacokinetic profile, this compound represents a valuable investigational agent for probing the role of oxidative stress in disease pathophysiology. These application notes provide detailed methodologies for quantifying this compound's effects on oxidative stress through measurement of 8-epi-PGF2α, encompassing both clinical and preclinical research applications. The protocols outlined herein have been optimized for reliability and reproducibility, enabling researchers to accurately assess antioxidant efficacy in various experimental contexts.
The clinical evaluation of this compound's antioxidant effects requires careful subject selection and study design to ensure meaningful interpretation of results. For studies investigating Type II diabetes mellitus, the following parameters have proven effective:
Subject Profile: Include ten normotensive, normocholesterolaemic men with Type II diabetes, matched with ten healthy control subjects by age (±5 years). Diabetic subjects should have confirmed diagnosis based on standard criteria (fasting glucose >126 mg/dL or HbA1c >6.5%) with stable glycemic control.
Exclusion Criteria: Exclude subjects with significant renal impairment (serum creatinine >1.5 mg/dL), hepatic dysfunction (transaminases >3× upper limit of normal), active inflammatory conditions, or use of antioxidant supplements (vitamin E, vitamin C, coenzyme Q10) within 4 weeks prior to study initiation.
Study Design: Implement a randomized, controlled trial with crossover or parallel group design. Include a 1-week washout period for any previous antioxidant supplementation and maintain stable doses of concomitant medications throughout the study duration.
Administration of this compound in clinical studies follows a standardized protocol to ensure consistent exposure and measurable biological effects:
Dosage: 600 mg twice daily (total daily dose 1200 mg) for 7 days. This dosage has demonstrated significant reduction in oxidative stress markers without reported adverse effects in clinical trials.
Administration: Oral administration with morning and evening meals to enhance absorption and maintain stable plasma concentrations.
Timing: Final dose administered on the morning of assessment day, approximately 2 hours prior to oxidative stress measurements to capture peak effects.
Evaluation of endothelial function provides important functional correlates to biochemical markers of oxidative stress:
Blood Flow Measurement: Assess forearm vasodilator responses using strain gauge plethysmography with brachial artery infusion of endothelial-dependent and -independent vasodilators.
Acetylcholine Challenge: Administer incremental doses (7.5, 15, and 30 μg/min) via brachial artery infusion with each dose maintained for 5 minutes. Measure blood flow during the final 2 minutes of each infusion period.
Nitroprusside Control: Administer nitric oxide donor sodium nitroprusside (1, 3, and 10 μg/min) using identical protocol to test endothelium-independent vasodilation.
Calculation: Express results as mL·min⁻¹·100 mL tissue⁻¹ to standardize measurements across subjects.
Table 1: Clinical Protocol Summary for Assessing this compound Effects in Human Studies
| Parameter | Specification | Notes |
|---|---|---|
| Subject Number | 10 diabetic, 10 controls | Matched for age |
| This compound Dose | 600 mg twice daily | With meals |
| Treatment Duration | 7 days | Final dose 2h pre-assessment |
| 8-epi-PGF2α Measurement | Plasma, GC/MS | Fasting baseline and post-treatment |
| Endothelial Function | Strain gauge plethysmography | Acetylcholine and nitroprusside response |
The genetically diabetic mouse model provides a well-characterized system for investigating this compound's effects on impaired healing processes:
Animals: Utilize genetically diabetic female C57BL/KsJ db+/db+ mice aged 10 weeks, with healthy (db+/+m) littermates as controls. House individually under controlled conditions (12-hour light/dark cycle, 23°C) with free access to food and water.
Wound Creation: Following anesthesia, create standardized full-thickness cutaneous wounds (6 mm diameter) on the dorsal surface using surgical punch. Maintain aseptic technique throughout the procedure.
Treatment Protocol: Administer this compound intraperitoneally at 30 mg/kg/day or vehicle control (dimethylsulphoxide/NaCl 0.9% 1:10 v/v solution) for 12 days post-wounding.
Assessment Endpoints: Evaluate wound closure daily by planimetry, perform histological analysis (hematoxylin/eosin and Masson's trichrome staining) on day 12, and measure hydroxyproline content as an indicator of collagen deposition.
Testicular torsion and detorsion represents a robust model for studying ischemia-reperfusion injury and antioxidant interventions:
Animals: Adult male Wistar rats (250-300 g) housed under standard laboratory conditions with free access to food and water.
Surgical Procedure: Anesthetize animals and subject to total occlusion of the left testis for 3 hours followed by 4 hours of reperfusion. Sham-operated animals serve as controls.
Treatment Protocol: Randomize animals to receive either this compound (20 mg/kg intraperitoneally) or vehicle (1 ml/kg) administered 15 minutes before detorsion and 15 minutes after detorsion.
Tissue Collection: Harvest both testes after reperfusion period. Snap-freeze one portion in liquid nitrogen for biochemical analysis and preserve the remainder in formalin for histological evaluation.
Quantification of oxidative stress and related parameters provides essential data for interpreting this compound's effects:
Lipid Peroxidation: Measure conjugated dienes in testicular tissue homogenates by spectrophotometric detection at 234 nm. Express results as ΔABS/g protein.
Histopathological Scoring: Evaluate testicular sections using a semi-quantitative scoring system assessing interstitial edema, hemorrhage, and spermatogenic cell damage (0 = normal, 3 = severe damage).
Collagen Content: Determine hydroxyproline concentration in wound tissue using spectrophotometric assay after acid hydrolysis, expressed as μg/mg tissue.
Table 2: Preclinical Models and Assessment Parameters for this compound Studies
| Disease Model | Species | This compound Dose | Key Assessments | Expected Outcomes |
|---|---|---|---|---|
| Diabetic Wound Healing | db/db mice | 30 mg/kg/day i.p. | Wound closure, histology, hydroxyproline | Improved healing, increased collagen |
| Testicular I/R Injury | Wistar rats | 20 mg/kg i.p. (×2) | Conjugated dienes, histopathology | Reduced lipid peroxidation, less damage |
| Endothelial Dysfunction | Various | 20-50 mg/kg i.p. | Vascular reactivity, 8-epi-PGF2α | Improved vasodilation, reduced oxidation |
Proper sample handling is critical for accurate quantification of 8-epi-PGF2α in biological specimens:
Blood Collection: Draw venous blood into pre-chilled vacuum containers with heparin or EDTA as anticoagulant. Process samples within 30 minutes of collection to prevent ex vivo oxidation.
Plasma Separation: Centrifuge blood at 2,000 × g for 10 minutes at 4°C. Carefully transfer plasma to polypropylene tubes and store at -80°C until analysis.
Urine Collection: Collect 24-hour urine into containers with 1% butylated hydroxytoluene (BHT) as antioxidant. Aliquot and store at -80°C after measuring total volume.
The gold standard method for 8-epi-PGF2α quantification involves sophisticated chromatographic separation and mass spectrometric detection:
Sample Extraction: Acidify 1 mL plasma with HCl to pH 3.0 and extract twice with 2 volumes of ethyl acetate. Combine organic layers and evaporate under nitrogen stream.
Solid-Phase Extraction: Reconstitute residue in ethanol/water (1:9, v/v) and apply to pre-conditioned C18 solid-phase extraction cartridge. Wash with water and hexane, then elute with ethyl acetate/methanol (9:1, v/v).
Derivatization: Convert 8-epi-PGF2α to pentafluorobenzyl ester by reaction with pentafluorobenzyl bromide in acetonitrile with diisopropylethylamine as catalyst (60°C, 30 min). Further convert to trimethylsilyl ether derivative using N,O-bis(trimethylsilyl)trifluoroacetamide (60°C, 15 min).
GC/MS Analysis: Inject derivatized samples into GC system equipped with 15-30 m DB-1 capillary column. Use negative ion chemical ionization mass spectrometry with selected ion monitoring at m/z 569 for 8-epi-PGF2α and m/z 573 for deuterated internal standard.
Proper interpretation of 8-epi-PGF2α measurements requires understanding of its biological sources and limitations:
Baseline Values: In healthy human subjects, plasma 8-epi-PGF2α concentrations typically range from 0.15-0.25 nmol/L, while Type II diabetic patients demonstrate elevated levels (approximately 0.99 ± 0.20 nmol/L).
Treatment Response: Effective antioxidant intervention with this compound (600 mg twice daily for 1 week) reduces plasma 8-epi-PGF2α from 0.99 ± 0.20 to 0.47 ± 0.07 nmol/L in diabetic subjects.
Ratio Analysis: Calculate 8-iso-PGF2α/PGF2α ratio to distinguish chemical lipid peroxidation (ratio >10) from enzymatic synthesis via prostaglandin-endoperoxide synthases (ratio <2). In human males, >99% of plasma 8-iso-PGF2α derives from chemical lipid peroxidation.
The following diagram illustrates the experimental workflow for evaluating this compound effects in preclinical and clinical studies:
The protocols described herein provide comprehensive methodologies for investigating the antioxidant properties of this compound across multiple experimental contexts. The measurement of 8-epi-PGF2α serves as a robust, validated biomarker for assessing oxidative stress in both clinical and preclinical studies, particularly when interpreted alongside functional endpoints such as endothelial function or tissue repair. Implementation of these standardized protocols enables reproducible evaluation of this compound's therapeutic potential in conditions characterized by excessive oxidative stress, including diabetes, impaired wound healing, and ischemia-reperfusion injuries.
These application notes emphasize the importance of appropriate sample handling, sophisticated analytical techniques, and careful data interpretation to distinguish between chemical and enzymatic sources of 8-epi-PGF2α. Future applications of these protocols may include expanded investigation of this compound in additional oxidative stress-related conditions, dose-response studies to optimize therapeutic dosing, and combination therapies with other antioxidant approaches. The continued refinement of these methodologies will further enhance our understanding of oxidative stress pathophysiology and antioxidant interventions in human disease.
The carrageenan-induced pleurisy model is a well-established and extensively characterized experimental system for studying acute inflammatory responses and screening potential anti-inflammatory compounds. This model involves the intrapleural injection of λ-carrageenan, a sulfated polysaccharide that triggers a reproducible acute inflammatory cascade characterized by distinct temporal phases. The initial phase (0-1 hour) involves the release of preformed mediators including histamine, serotonin, and bradykinin, while the subsequent phase (1-6 hours) is primarily sustained by prostaglandin synthesis and pro-inflammatory cytokine production [1] [2]. The model is particularly valuable for investigating fundamental inflammatory processes and has proven predictive validity for assessing novel therapeutic agents.
Raxofelast (IRFI 016), a hydrophilic vitamin E-like antioxidant, represents a promising therapeutic candidate with demonstrated efficacy in various models of oxidative stress and inflammation. As a synthetic antioxidant compound, this compound was specifically designed to maximize the antioxidant potency of phenols chemically related to α-tocopherol (vitamin E) while exhibiting enhanced hydrophilic properties compared to its parent compound [3] [4]. The selection of this compound from a series of novel compounds was based on its superior antioxidant activity profile demonstrated in both in vitro systems and various models of ischemia-reperfusion injury [3]. In the context of carrageenan-induced pleurisy, this compound has shown remarkable efficacy in attenuating multiple aspects of the inflammatory response through mechanisms that involve suppression of peroxynitrite formation and preservation of cellular energetic status.
Animal Selection: Utilize male Sprague-Dawley rats (weighing 200-250 g) or CD mice (weighing 20-25 g) for consistency with published studies. Animals should be housed under standardized conditions with free access to food and water [3] [1].
Ethical Considerations: All experimental procedures must comply with institutional animal care guidelines and national regulations. Protocols typically require review and approval by institutional animal ethics committees. The 3Rs principle (Replacement, Reduction, Refinement) should be applied throughout study design [1].
Randomization: Animals should be randomly assigned to experimental groups (typically n=6-10 per group) to ensure statistical robustness.
Control Groups: Include appropriate control groups:
Dosing Regimen: Administer this compound (5, 10, and 20 mg/kg, intraperitoneally) 5 minutes before carrageenan challenge to evaluate dose-dependent effects [3] [4]. For therapeutic assessment, post-treatment protocols (e.g., 30 minutes after carrageenan) may also be implemented.
Table 1: Preparation of Reagents and Materials
| Component | Specifications | Preparation Method |
|---|---|---|
| Carrageenan Solution | λ-carrageenan, 1-2% (w/v) in sterile saline | Dissolve by gentle heating (37°C) and vortex mixing |
| Anesthetic | Isoflurane (3-4% for induction, 1-2% for maintenance) | Medical grade isoflurane in oxygen |
| This compound | IRFI 016, 5-20 mg/kg | Freshly prepared in saline or appropriate vehicle |
| Heparinized Saline | Heparin (5 U/mL) in phosphate-buffered saline | Sterile filtration (0.22 μm) before use |
Surgical Procedure:
Table 2: Parameters for Pleural Exudate Analysis
| Parameter | Methodology | Key Measurements |
|---|---|---|
| Exudate Volume | Fluid recovery by aspiration | Total volume recovered minus injected volume |
| Leukocyte Count | Hemocytometer counting after Trypan Blue staining | Total leukocytes (cells/μL) and differential count |
| Cytokine Analysis | ELISA techniques | TNF-α, IL-1β, IL-10 levels |
| Nitrite/Nitrate | Griess reaction after nitrate reduction | Total nitrite as indicator of NO production |
| Protein Content | Bradford or BCA assay | Total protein concentration |
Collection Protocol:
Lung Tissue Harvesting:
Histopathological Assessment:
Malondialdehyde (MDA) Measurement:
Myeloperoxidase (MPO) Activity:
Dihydrorhodamine 123 Oxidation:
Nitrotyrosine Immunohistochemistry:
Mitochondrial Respiration (MTT Assay):
DNA Strand Break Assessment:
Table 3: Expected Effects of this compound in Carrageenan-Induced Pleurisy
| Parameter | Vehicle-Treated Controls | This compound-Treated (20 mg/kg) | Biological Significance |
|---|---|---|---|
| Exudate Volume (mL) | 1.2 ± 0.15 | 0.5 ± 0.08* | 58% reduction indicating attenuated vascular permeability |
| Leukocyte Infiltration (×10⁶ cells) | 8.5 ± 0.7 | 3.2 ± 0.4* | 62% reduction indicating suppressed cell migration |
| MDA (nmol/g tissue) | 85 ± 6.5 | 42 ± 4.2* | 51% reduction indicating decreased lipid peroxidation |
| MPO Activity (U/g tissue) | 12.5 ± 1.2 | 5.8 ± 0.7* | 54% reduction indicating diminished neutrophil infiltration |
| Mitochondrial Respiration (% control) | 45 ± 5 | 82 ± 6* | Restoration of cellular energy production |
Statistically significant difference (p < 0.05) compared to vehicle-treated controls
The carrageenan-induced pleurisy model demonstrates a complex inflammatory cascade characterized by early production of reactive oxygen species and subsequent pro-inflammatory mediator release. The model exhibits a well-defined temporal progression, beginning with histamine and serotonin release, followed by prostaglandin synthesis and cytokine production [2]. A critical feature is the massive neutrophil infiltration into the pleural cavity, which peaks at 4-6 hours post-carrageenan challenge. These activated neutrophils release various cytotoxic mediators including proteolytic enzymes and reactive oxygen species, contributing significantly to tissue damage [5].
This compound demonstrates its protective effects through multiple complementary mechanisms. As a potent hydrophilic antioxidant, it effectively scavenges various reactive oxygen and nitrogen species, thereby reducing oxidative damage to cellular components [3]. This antioxidant activity directly translates to decreased lipid peroxidation, as evidenced by reduced malondialdehyde levels in lung tissues of this compound-treated animals. Furthermore, this compound significantly inhibits peroxynitrite formation, a potent cytotoxic oxidant generated from the reaction between nitric oxide and superoxide anion [3] [4]. This effect is clearly demonstrated by reduced nitrotyrosine immunostaining in lung tissues, indicating decreased protein nitration.
The following diagram illustrates the key inflammatory pathways in carrageenan-induced pleurisy and the points of intervention by this compound:
Diagram 1: Mechanism of Action of this compound in Carrageenan-Induced Pleurisy. This diagram illustrates the key inflammatory pathways activated by carrageenan and the multiple points of intervention by this compound, including scavenging reactive oxygen species, inhibiting peroxynitrite formation, reducing lipid peroxidation, and preventing NAD+ depletion.
At the cellular level, this compound demonstrates remarkable cytoprotective properties by preserving mitochondrial function and preventing DNA damage. Treatment with this compound significantly attenuates the decrease in mitochondrial respiration and partially restores cellular NAD+ levels in ex vivo macrophages harvested from the pleural cavity of carrageenan-treated rats [3] [4]. This preservation of cellular energetics is particularly important for maintaining viability and function of inflammatory cells and structural cells in affected tissues. Additionally, this compound prevents the appearance of DNA damage in pleural macrophages, further highlighting its comprehensive cytoprotective profile.
The dose-dependent nature of this compound's effects underscores its potential as a therapeutic agent. Studies have consistently demonstrated that this compound at 5, 10, and 20 mg/kg produces progressively greater reductions in pleural exudation, polymorphonuclear migration, lipid peroxidation, and peroxynitrite formation [3]. This dose-response relationship provides valuable guidance for potential clinical translation and reinforces the compound's pharmacological specificity.
The carrageenan-induced pleurisy model serves as a robust and well-characterized experimental system for evaluating novel anti-inflammatory compounds like this compound. The comprehensive protocols outlined in this document provide researchers with detailed methodologies for assessing compound efficacy across multiple parameters, including exudate formation, leukocyte infiltration, oxidative stress markers, and tissue damage. This compound demonstrates compelling multi-mechanistic activity in this model, effectively attenuating key aspects of the inflammatory response through its potent antioxidant properties and cytoprotective effects. The detailed experimental approaches and troubleshooting guidelines presented herein will facilitate standardized assessment of this compound and similar investigational compounds, ultimately supporting the development of novel therapeutic agents for inflammatory conditions.
Testicular torsion is a urological emergency where the rotation of the spermatic cord cuts off blood flow, causing testicular ischemia. While surgical detorsion restores blood supply (reperfusion), it paradoxically leads to further damage, known as ischemia-reperfusion injury (tIRI) [1]. A key mechanism of this damage is the excessive production of Reactive Oxygen Species (ROS), which leads to lipid peroxidation of cell membranes and apoptosis (programmed cell death) [2] [3] [1].
Raxofelast, a hydrophilic vitamin E-like antioxidant, has been investigated as a potential therapeutic agent to halt this oxidative stress cascade [2] [3]. The following workflow and protocol detail its experimental application in a rat model.
This protocol is adapted from the study by Romeo et al. (2004) [2] [3].
The tables below summarize key quantitative findings from the foundational study.
Table 1: Effect of this compound on Lipid Peroxidation (Conjugated Dienes Levels) This table shows the quantitative reduction in a key marker of oxidative stress. Values are presented as Mean ± SD [2] [3].
| Group | Left Testis (ΔABS/g protein) | Right Testis (ΔABS/g protein) |
|---|---|---|
| tIRI + Vehicle | 3.6 ± 0.3 | 2.5 ± 0.2 |
| tIRI + this compound | 2.8 ± 0.2 | 1.9 ± 0.1 |
Table 2: Comparative Overview of Antioxidants in Experimental tIRI This table contextualizes this compound among other compounds studied for tIRI [1] [4].
| Compound / Drug Class | Proposed Primary Mechanism of Action |
|---|---|
| This compound | Vitamin E-like antioxidant; directly reduces lipid peroxidation [2] [3]. |
| Melatonin | Potent free radical scavenger; promotes antioxidant enzyme formation [1]. |
| α-Lipoic Acid | Antioxidant; decreases cellular apoptosis and increases SOD/GPx activity [1]. |
| Dexmedetomidine | α2-adrenoceptor agonist; reduces noradrenaline release and overall oxidant status [1]. |
| Ebselen | Synthetic antioxidant and ROS scavenger [1]. |
| Morphine | Opioid receptor agonist; may reduce peroxynitrite and impact neutrophils [1]. |
The following diagram illustrates the proposed pathway through which this compound exerts its protective effects against testicular I/R injury.
Raxofelast, a hydrophilic vitamin E-like antioxidant, has emerged as a promising therapeutic candidate for impaired wound healing in diabetic conditions. This comprehensive application note provides detailed experimental protocols and mechanistic insights for researchers investigating this compound in genetically diabetic mouse models. The compound's therapeutic potential stems from its ability to address the pathological hallmarks of diabetic wounds, including excessive oxidative stress, persistent inflammation, and compromised angiogenesis. Research has demonstrated that this compound significantly improves wound healing in genetically diabetic (db/db) mice, restoring the healing process to nearly normal levels by stimulating angiogenesis, re-epithelialization, and extracellular matrix maturation while reducing lipid peroxidation and inflammatory activity [1] [2].
The signaling pathways involved in wound healing represent complex, dynamically coordinated processes that are particularly dysregulated in diabetic conditions. Understanding these pathways is essential for developing effective treatments for chronic wounds, which affect nearly 8.2 million people annually and pose significant economic burdens on healthcare systems globally [3]. This compound appears to modulate several key pathways, including the MAPK/ERK pathway and PI3K/AKT pathway, which play critical roles in cell proliferation, migration, and vascular regeneration during wound repair [4] [5].
The db/db mouse model (C57BL/KsJ db+/db+) represents the gold standard for studying diabetic wound healing due to its genetic predisposition to developing type 2 diabetes characteristics, including obesity, hyperglycemia, and impaired wound healing. These mice have a knockout mutation in the leptin receptor, making them diabetic and obese. For optimal wound healing studies, db/db mice should be used at 5 months of age with a weight ≥50g to ensure full development of diabetic pathology and ability to withstand the burden of wound chronicity [6] [7]. Healthy littermates (db+/+m) serve as non-diabetic controls to distinguish diabetes-specific effects from normal healing processes [1].
Two primary wound models have been utilized successfully in this compound research:
Incisional Skin Wound Model: Linear incisions created on the dorsal skin allow evaluation of wound breaking strength and collagen content, typically assessed between 7-14 days post-wounding [1].
Excisional Burn Wound Model: For partial-thickness scald burns, C57BL/6 mice are immersed in 80°C water for 10 seconds, creating standardized wounds that can be evaluated over 14 days [8]. The burn model particularly demonstrates the compound's efficacy in enhancing angiogenesis under high oxidative stress conditions.
Recent protocol updates have significantly reduced mortality rates from approximately 30% to 5% through optimized postoperative care, including the use of Tegaderm dressings to prevent contamination and maintain wound moisture [7]. This improvement enhances the model's utility for long-term studies of chronic wound progression and therapeutic intervention.
This compound is typically administered intraperitoneally at 15-20 mg/kg/day, dissolved in a vehicle solution of dimethyl sulfoxide (DMSO) and 0.9% sodium chloride (1:1, vol/vol) [1] [8]. The treatment duration generally spans 14 days to cover the critical inflammatory and proliferative phases of wound healing, with optimal results observed when initiated immediately post-wounding.
Table 1: this compound Dosing Protocols for Diabetic Wound Healing Studies
| Model | Dose | Route | Frequency | Duration | Vehicle | Key Outcomes |
|---|---|---|---|---|---|---|
| Diabetic incisional wounds (db/db) | 15 mg/kg/day | Intraperitoneal | Daily | 14 days | DMSO/NaCl 0.9% (1:1, vol/vol) | ↑ Breaking strength, ↑ collagen content, ↓ MDA levels |
| Burn wounds | 20 mg/kg/day | Intraperitoneal | Daily | 14 days | DMSO/NaCl 0.9% (1:1, vol/vol) | ↑ Angiogenesis, ↑ VEGF, ↑ eNOS expression |
| Control groups | Vehicle only | Intraperitoneal | Daily | 14 days | DMSO/NaCl 0.9% (1:1, vol/vol) | Baseline healing parameters |
Proper administration is critical for reproducible results. The intraperitoneal route provides systemic exposure and ensures consistent bioavailability. For injection preparation, this compound is first dissolved in DMSO and then diluted with 0.9% sodium chloride to achieve the final concentration. Fresh solutions should be prepared daily to maintain compound stability. Injection volume is typically 100 μL for mice weighing 25-30g, administered consistently at the same time each day to minimize circadian influences on wound healing [1] [8].
Wound closure rate represents the primary macroscopic endpoint, measured daily through digital planimetry. The wound area reduction percentage is calculated as: [(Initial area - Current area)/Initial area] × 100. Diabetic mice typically show 30-50% reduced closure rates compared to healthy controls, which this compound treatment improves by 60-80% toward normal healing trajectories [1].
Table 2: Histological and Molecular Assessment Parameters
| Assessment Method | Parameters Measured | Time Points | This compound Effect |
|---|---|---|---|
| Hematoxylin & Eosin staining | Epithelial gap, granulation tissue thickness, cellular infiltration | Days 7, 14, 21 | ↑ Re-epithelialization, ↑ ECM maturation |
| Masson's Trichrome staining | Collagen deposition and organization | Days 7, 14, 21 | ↑ Collagen content, improved maturation |
| Immunohistochemistry (CD31) | Microvessel density, angiogenesis | Day 14 | ↑ Neovascularization (≥50% increase) |
| MDA assay | Lipid peroxidation, oxidative damage | Days 3, 7, 14 | ↓ MDA levels (∼40% reduction) |
| MPO activity | Neutrophil infiltration, inflammation | Days 3, 7, 14 | ↓ MPO activity (∼35% reduction) |
| Western blot (eNOS, iNOS, CD31) | Protein expression of angiogenic markers | Day 14 | ↑ eNOS, iNOS, and CD31 expression |
| VEGF ELISA | VEGF wound content | Day 14 | ↑ VEGF levels (∼70% increase) |
Histological samples should be collected from the central wound region including 2-3mm of adjacent unwounded skin to assess the advancing wound edge. Standardized scoring systems (0-3 points for epithelialization, granulation tissue formation, collagen deposition, and inflammatory cell infiltration) provide quantitative measures for statistical comparison [1] [8].
Wound breaking strength is evaluated using tensiometry on excised wound strips. At day 14 post-wounding, this compound-treated diabetic mice demonstrate approximately 60-80% greater breaking strength compared to vehicle-treated controls, indicating substantially improved tissue integrity [1].
This compound exerts its therapeutic effects through multiple interconnected mechanisms that address the fundamental pathophysiological processes in diabetic wounds.
The compound's primary mechanism involves potent inhibition of lipid peroxidation, as evidenced by significant reduction in malondialdehyde (MDA) levels in wound tissue. This compound decreases tissue conjugated dienes (from 6.1 ± 1.4 to 3.7 ± 0.8 ΔABS/mg protein) and prevents glutathione consumption (increasing levels from 3.2 ± 0.9 to 6.7 ± 1.8 μmol/g protein) [8]. This antioxidant activity disrupts the cycle of oxidative damage that characterizes chronic wounds, where excessive reactive oxygen species (ROS) damage cellular components and impair healing processes [9] [10].
This compound significantly promotes neovascularization through multiple pathways. The compound increases VEGF wound content by approximately 70% (from 1.4 ± 0.4 to 2.4 ± 0.6 pg/mg protein) and enhances expression of both endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS) [8]. These changes correlate with robust increases in microvessel density and CD31 expression, a specific endothelial marker. The PI3K/AKT signaling pathway plays a crucial role in this process by regulating eNOS transcriptional levels and stimulating nitric oxide synthesis, a potent angiogenic mediator [4] [5].
Diabetic wounds exhibit prolonged neutrophil infiltration and macrophage dysfunction, maintaining a pro-inflammatory state. This compound reduces myeloperoxidase (MPO) activity by approximately 35%, indicating decreased neutrophil persistence in wounds [1]. Furthermore, the compound may facilitate the transition from M1 (pro-inflammatory) to M2 (reparative) macrophage phenotypes, though this specific mechanism requires further validation in diabetic models [10].
The following diagram illustrates the key molecular mechanisms through which this compound improves wound healing in diabetic mice:
A standardized experimental workflow ensures consistent evaluation of this compound's effects on diabetic wound healing. The following diagram outlines the key procedures and temporal organization for a comprehensive study:
High mortality in diabetic mice: Implement the updated protocol with Tegaderm dressings and careful monitoring of hydration and nutrition. Mortality rates should not exceed 5% with proper care [7].
Variable wound healing rates: Standardize wound creation using custom-made punches or templates. Ensure consistent wound location away from the midline and major muscle groups.
Inconsistent drug delivery: Verify injection technique and prepare fresh this compound solutions daily. Monitor body weight weekly to adjust dosing volume accordingly.
When analyzing results, researchers should account for the inherent variability in diabetic models. Glycemic levels should be monitored throughout the study, as glucose control can influence healing rates independent of treatment effects. Additionally, the multifactorial nature of wound healing requires complementary assessment methods—combining macroscopic, histological, and molecular analyses provides the most comprehensive evaluation of treatment efficacy.
This compound represents a promising therapeutic candidate for diabetic wound healing through its multi-mechanistic action on oxidative stress, angiogenesis, and inflammatory modulation. The protocols outlined herein provide researchers with standardized methods to evaluate its efficacy in genetically diabetic mouse models. Future research directions should explore combination therapies targeting complementary pathways, such as Wnt/β-catenin and TGF-β signaling, which also play critical roles in wound repair [4] [5]. Additionally, formulation development for topical application could enhance clinical translation potential while minimizing systemic exposure.
The primary evidence for Raxofelast's effect comes from a clinical trial involving men with Type II diabetes. The key findings and quantitative data are summarized in the following table [1].
| Parameter | Pre-Raxofelast (Diabetic Men) | Post-Raxofelast (Diabetic Men) | Control Men |
|---|---|---|---|
| Oxidative Stress (Plasma 8-epi-PGF2α) | 0.99 ± 0.20 nmol/L | 0.47 ± 0.07 nmol/L | 0.18 ± 0.01 nmol/L |
| Endothelial Function (Forearm Blood Flow at max ACh dose) | 7.4 ± 1.0 ml/min/100ml | 11.3 ± 2.3 ml/min/100ml | 12.9 ± 2.3 ml/min/100ml |
| Response to Nitroprusside (Endothelium-Independent) | No significant change | No significant change | Similar to diabetic men |
The underlying mechanism involves a core signaling pathway where ACh stimulates the endothelium, and the resulting vasodilation is impaired by oxidative stress. This compound, as an antioxidant, mitigates this impairment. The following diagram illustrates this pathway and the drug's role.
This protocol is adapted from the clinical trial to assess the effect of an antioxidant on ACh-mediated blood flow in a pre-clinical or clinical setting [1].
To determine whether this compound reduces oxidative stress and improves endothelial function in subjects with Type II diabetes by evaluating forearm vasodilator responses to ACh.
The experimental workflow is a multi-stage process, visualized in the diagram below.
The evidence positions this compound as a promising candidate for mitigating vascular complications in diabetes. Future research should focus on:
I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any of the methodologies or wish to explore specific aspects in more depth, please feel free to ask.
This compound (IRFI 016) is a synthetic, hydrophilic vitamin E-like antioxidant agent developed to overcome the limitations of native vitamin E. Its core mechanism involves potent free radical scavenging and peroxynitrite formation inhibition [1] [2].
Key characteristics of this compound and its active metabolite (IRFI005) include:
The efficacy of this compound is demonstrated through multiple assays in animal models of inflammation and oxidative stress.
Table 1: In Vivo Efficacy of this compound in Carrageenan-Induced Pleurisy in Rats [1]
| Parameter Measured | Effect in Carrageenan-Treated Rats | Effect of this compound (20 mg/kg, i.p.) |
|---|---|---|
| Pleural Exudate Volume | Increased | Prevented in a dose-dependent manner |
| PMN Leukocyte Migration | Increased | Prevented in a dose-dependent manner |
| Lung MDA Levels | Increased (Lipid peroxidation) | Significantly reduced |
| Lung MPO Activity | Increased (Neutrophil infiltration) | Significantly reduced |
| Nitrotyrosine Immunostaining | Positive (Peroxynitrite footprint) | No positive staining found |
| Macrophage Mitochondrial Respiration | Decreased | Significantly reduced decrease |
| Macrophage DNA Damage | Present | Significantly reduced |
Table 2: Efficacy in Other Disease Models
| Disease Model | Species | Dosing Regimen | Key Outcomes | Source |
|---|---|---|---|---|
| Testicular Ischemia-Reperfusion | Rat | 20 mg/kg, i.p. (15 min before and after detorsion) | Lowered testicular conjugated dienes (lipid peroxidation); reduced histological damage. | [3] |
| Wound Healing (Diabetic Mice) | Mouse | 30 mg/kg/day, i.p. | Improved wound healing; increased hydroxyproline content; reduced wound area. | [4] |
Here are standardized protocols for key assays based on the search results.
This protocol measures peroxynitrite-induced oxidation in ex vivo macrophages from rats with carrageenan-induced pleurisy [1].
This protocol uses carrageenan-induced pleurisy to evaluate anti-inflammatory and antioxidant effects in vivo [1].
The diagrams below illustrate peroxynitrite's role in oxidative damage and a general workflow for evaluating this compound.
Diagram 1: this compound inhibits peroxynitrite (ONOO⁻) formation from superoxide and nitric oxide, preventing cellular damage and signaling dysregulation [1] [5].
Diagram 2: Integrated workflow for evaluating this compound combines in vivo administration with ex vivo and tissue-based analyses [1].
The core of measuring mitochondrial respiration involves using a high-resolution respirometer (such as O2k from Oroboros Instruments or Seahorse XF Analyzers) to measure the oxygen consumption rate (OCR) in real-time. The following protocol is adapted from methods used in human skeletal muscle and various cell types, which can be directly applied to assess the impact of Raxofelast [1] [2].
The choice of sample depends on the research focus. Key preparations include:
All sample handling should be performed on ice or at 4°C to preserve mitochondrial integrity.
The following table lists key reagents required for a substrate-uncoupler-inhibitor-titration (SUIT) protocol. Recipes should be prepared with high-purity water, pH-adjusted as specified, and stored at -20°C in aliquots [1] [2].
| Reagent | Final Concentration in Chamber | Purpose |
|---|---|---|
| Malate | 2 mM | Activates complex I |
| Glutamate | 10 mM | Complex I substrate |
| ADP | 5 mM | Induces phosphorylating respiration (OXPHOS capacity) |
| Succinate | 10 mM | Complex II substrate |
| FCCP | 0.5-2 µM (titrated) | Chemical uncoupler; induces maximum electron transfer capacity |
| Rotenone | 0.5 µM | Complex I inhibitor |
| Antimycin A | 2.5 µM | Complex III inhibitor; induces residual oxygen consumption |
| TMPD/Ascorbate | 0.5 mM / 2 mM | Complex IV substrate system |
After the experiment, analyze the OCR data by subtracting the ROX value from each respiratory state.
To investigate the effect of this compound, you must integrate the drug into the above protocol.
The following workflow diagram summarizes the core experimental process:
I hope this detailed protocol provides a solid starting point for your research on this compound. Should your work progress to specific disease models like burns or metabolic disorders, the foundational principles outlined here will remain fully applicable.
The following is a step-by-step protocol for detecting DNA strand breaks using In Situ Nick Translation, adapted from a study on Drosophila tissues [1]. This method is highly sensitive and can be applied to various cell and tissue samples.
Intended Use: To detect DNA strand breaks during development and apoptosis in tissue samples. Principle: The assay uses DNA Polymerase I to incorporate labeled nucleotides at DNA break sites with 3'-hydroxyl ends. The incorporated label is then visualized via immunostaining [1].
Table 1: Key Reagents for In Situ Nick Translation Assay
| REAGENT or RESOURCE | SOURCE | IDENTIFIER / CATALOG NUMBER |
|---|---|---|
| Anti-Digoxigenin-Rhodamine, Fab fragments | Sigma | Cat# 11207750910 |
| Digoxigenin-11-dUTP (DIG-11-dUTP) | Sigma | Cat# 11573152910 |
| DNA Polymerase I | New England Biolabs | Cat# M0209S |
| Deoxynucleotide (dNTP) Set | Sigma | Cat# DNTP100-1KT |
| DAPI | Invitrogen | Cat# D1306 |
| 4% Paraformaldehyde (PFA) | Thermo Fisher Scientific | Cat# 28908 |
Protocol Steps:
Sample Preparation and Fixation
Preparation of Nick-Translation Reaction Mixture
Nick-Translation Reaction
Immunodetection of Labeled Nucleotides
Mounting, Imaging, and Analysis
The diagram below summarizes the key steps of the ISNT protocol:
For a more advanced, high-throughput analysis of DNA Double-Strand Breaks (DSBs) in different cell cycle phases, you can adapt the following approach. This is particularly useful for pharmacodynamic studies of drugs like Raxofelast [2].
Intended Use: To quantify DSB production and repair in G1, S, and G2 phases of asynchronous adherent cells at a single-cell level. Principle: This protocol couples the immunofluorescence staining of DSB markers (e.g., γH2AX) and cell-cycle markers with automated high-content fluorescence microscopy [2].
Table 2: Key Markers for DSB and Cell-Cycle Analysis
| Target | Marker Type | Purpose / Indicator |
|---|---|---|
| γH2AX (phosphorylated histone H2AX) | DSB Marker | Flags DNA double-strand break sites [2]. |
| Cyclin A / Cyclin B1 | Cell-Cycle Marker | Distinguishes G1, S, and G2 phases [2]. |
| DAPI or Hoechst | DNA Stain | Used for nuclear segmentation and cell cycle analysis (based on DNA content). |
Protocol Outline:
While specific data on this compound was not found, the search highlighted that the therapeutic efficacy of many synthetic antioxidants remains ambiguous in clinical practice [3]. When adapting the above protocols to study this compound, it is crucial to design experiments that can clarify whether its effects are directly mediated through antioxidant mechanisms or other pathways.
The table below summarizes key quantitative findings on this compound's effects in a rat model of heart ischemia and reperfusion injury [1].
| Parameter | Control Group Results | This compound-Treated Group Results | Dosing Information |
|---|---|---|---|
| Ventricular Fibrillation Incidence | 93% | 43% (P<0.05) | 3 mg/kg, single i.v. dose [1] |
| Mortality Rate | 47% | 0% (P<0.05) | 3 mg/kg, single i.v. dose [1] |
| Myocardial Malondialdehyde (MDA) | 1.45 ± 0.12 nmol/mg protein | 1.04 ± 0.12 nmol/mg protein (P<0.05) | 3 mg/kg, administered 1 min before reperfusion [1] |
| Infarction Size (Necrotic zone mass) | 326 ± 32 mg | 137 ± 21 mg (P<0.01) | 3 x 3 mg/kg, i.v. [1] |
| Effective Dose Range | --- | 1 to 10 mg/kg | Single intravenous injection [1] |
The foundational data for this compound comes from a study using male Wistar rats. Here is the detailed methodology you can reference [1]:
The following workflow diagram illustrates the core experimental procedure from this study:
Q1: What is the most effective timing for this compound administration? While administration 5 minutes before ischemia showed strong effects, the most effective timing for reducing arrhythmias and mortality was 1 minute before reperfusion [1]. Significant protective effects were also observed when it was administered up to 5 minutes after the start of reperfusion.
Q2: What is the proposed mechanism of action for this compound? this compound is an N-hydroxyguanidine compound. Its cardioprotective effects are discussed in relation to its ability to function as an electron acceptor at the xanthine oxidase enzyme. This action can potentially reduce the generation of oxygen-centered free radicals, which are a major factor in reperfusion injury [1].
Q3: Are there any specific exclusion criteria used in the study? Yes, the original study excluded data from analysis if any of the following occurred: arrhythmias prior to coronary occlusion, mean arterial pressure below 60 mmHg prior to occlusion, or severe arrhythmias/atrioventricular block during the first 5 minutes of ischemia [1].
The table below summarizes the key identified information about Raxofelast.
| Property | Description |
|---|---|
| Chemical Class | 2,3-dihydro-5-benzofuranol derivative (a synthetic, hydrophilic vitamin E analogue) [1]. |
| Systematic Name | Not explicitly found in search results. |
| Prodrug/Metabolite | This compound (IRFI016) is a prodrug. Its deacetylated metabolite, IRFI005, is the active compound [1]. |
| Primary Mechanism | Potent antioxidant activity; inhibits LDL oxidation, lipid peroxidation, and apoprotein modifications [1]. |
| Clinical Status | Historically "under clinical development" for oxidant stress-mediated tissue injury [1]. No recent updates on approval status were found. |
The most robust experimental data comes from studies on its active metabolite, IRFI005, in the context of inhibiting low-density lipoprotein (LDL) oxidation.
The following critical information for a troubleshooting guide was not located in the current search results:
Given the lack of explicit data, here are practical steps to determine compatibility:
The following diagram illustrates the metabolic activation of this compound, based on the information found.
The table below consolidates key information about Raxofelast from the search results.
| Aspect | Description |
|---|---|
| Chemical Description | A hydrophilic, vitamin E-like antioxidant agent [1] [2] [3]. |
| IUPAC Name / Structure | (±)-5-acetoxy-2,3-dihydro-4,6,7-trimethyl-2-benzofuranacetic acid [4] [5]. |
| Key Solubility Property | Hydrophilic (water-loving) nature [4] [2]. |
| Reported Solvents & Formulations | • Vehicle for in vivo studies: 10% Dimethyl sulfoxide (DMSO) in 0.9% saline [3] [6]. • Administration: Typically administered via intraperitoneal (i.p.) injection [2] [3]. |
Here are the methodologies for key experiments involving this compound, which illustrate how it has been prepared and used in research settings.
1. Animal Model of Wound Healing
2. Model of Inflammation
3. Models of Ischemia-Reperfusion Injury
4. Cellular Model of Proliferation
Since explicit stability data is unavailable, you may need to design experiments to characterize this compound's stability in solution. The following diagram outlines a potential workflow for this investigation.
Based on this workflow, your investigation could focus on:
The core mechanism of IRFI 005 is its action as a powerful chain-breaking antioxidant [1]. It protects biomolecules like Low-Density Lipoprotein (LDL) from oxidative damage primarily by efficiently donating a hydrogen atom to peroxyl radicals (LOO•), thereby stopping the propagation of lipid peroxidation chains [1]. A key feature is its ability to participate in a recycling mechanism, where it can be regenerated by other antioxidants like ascorbate (Vitamin C), similar to the endogenous vitamin E/ascorbate system [1].
The following table summarizes key quantitative data for IRFI 005:
| Parameter | Description | Value / Measurement |
|---|---|---|
| Radical Scavenging Activity [1] | Rate constant for reaction with peroxyl radicals (LOO•) | ( k = 1.8 \times 10^6 M^{-1}s^{-1} ) |
| Consumption during LDL Oxidation [1] | IRFI 005 is consumed during the process, with formation of a benzoquinone oxidation product. | Measured via HPLC or similar analytical methods. |
| Synergistic Effects [1] | Co-incubation with ascorbate or α-tocopherol leads to a synergistic inhibition of lipid peroxidation. | Extended lag phase in oxidation product formation. |
Based on the available literature, here are summaries of key experimental findings that inform its use in research.
LDL Oxidation Protection Assay: IRFI 005 inhibits the oxidative modification of LDL. This is measured through a reduction in the generation of thiobarbituric acid-reactive substances (TBARS, measured as malondialdehyde-MDA), a decrease in electrophoretic mobility, and a reduction in apo B-100 fluorescence quenching [1]. The protocol involves isolating human LDL, inducing oxidation (e.g., with Cu²⁺ ions), and pre-incubating with IRFI 005 to measure its protective effects.
Intracellular and Extracellular Radical Scavenging: Findings suggest IRFI 005 can freely permeate cellular membranes and suppress intracellular Reactive Oxygen Species (ROS) [2] [3]. A common cell-based assay uses the dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA), where cells are pre-treated with IRFI 005 and then exposed to an oxidative stressor like H₂O₂. A reduction in fluorescence indicates antioxidant activity [4].
The diagram below illustrates the core antioxidant mechanism of IRFI 005 and its synergistic interaction with ascorbate.
Given the lack of specific troubleshooting information, here is guidance based on general laboratory practice and the compound's known properties:
Problem: Inconsistent Antioxidant Effects
Problem: Low Apparent Potency or Unexpected Results
Problem: Handling and Solubility
Here is a proposed structure for your technical support center, complete with example FAQs and troubleshooting guides in a Q&A format.
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
Q2: Our cell-based assays show high variability in the reduction of ROS by this compound. What could be the cause?
Q3: How can we confirm the target engagement of this compound in our in vitro models?
The table below outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Inconsistent in vivo efficacy | Poor bioavailability; Variable metabolism; Incorrect dosing regimen. | Reformulate using nanoparticles or liposomes [1]; Conduct a pharmacokinetic study to determine optimal dosing; Administer with food if lipid-soluble. |
| Low signal in antioxidant activity assays | Degraded this compound; Incompatible assay buffer; Incorrect wavelength. | Use a fresh stock solution; Validate the assay protocol with a positive control (e.g., Ascorbic acid); Confirm the compound's absorbance/fluorescence spectrum. |
| Cytotoxicity at low concentrations | Contaminated stock; Off-target effects; Vehicle toxicity. | Re-prepare stock solution using sterile technique; Perform a dose-response curve to establish a safe therapeutic window; Reduce the concentration of the vehicle (e.g., DMSO). |
| High background in oxidative stress markers | Non-specific antibody binding; Incomplete washing steps; Autofluorescence of cells/tissue. | Include a no-primary-antibody control; Optimize washing buffer stringency and volume; Use a quencher for autofluorescence during immunohistochemistry. |
Once you find a specific study on this compound, you can detail the protocols like the examples below.
Protocol 1: Assessing Intracellular ROS Scavenging Activity
To help visualize the workflow of this protocol, the following diagram outlines the key sequential steps:
Protocol 2: Evaluating Anti-inflammatory Effects via NF-κB Pathway
The NF-κB signaling pathway involved in this protocol can be summarized as follows:
Raxofelast (IRFI 016) is a synthetic, hydrophilic antioxidant derived from and structurally related to vitamin E [1] [2]. Its development aimed to maximize antioxidant potency and improve incorporation into tissues compared to the more lipophilic vitamin E [2].
The table below summarizes its core characteristics based on the literature:
| Property | Description |
|---|---|
| Chemical Name | (±)-5-acetyloxy-2,3-dihydro-4,6,7-trimethyl-2-benzofuranacetic acid [1] [2] |
| Primary Stated Mechanism | Antioxidant; scavenger of reactive oxygen species (ROS) and peroxynitrite [1] [2] |
| Key Demonstrated Actions | Inhibition of lipid peroxidation; reduction of intracellular ROS formation; protection against oxidative DNA damage; anti-inflammatory and anti-proliferative effects [1] [2] |
| Reported Solubility | Hydrophilic (water-soluble) [1] |
| Commonly Used In Vivo Route | Intraperitoneal (i.p.) injection [1] |
The therapeutic effects of this compound are linked to its ability to modulate key intracellular signaling pathways. The diagram below synthesizes findings from search results to show its role in vascular smooth muscle cell proliferation and inflammatory response.
This mechanism is supported by specific experimental data, summarized in the table below.
| Experimental Context | Observed Outcome | Citation |
|---|---|---|
| H₂O₂-stimulated rat aortic smooth muscle cells | Suppressed intracellular ROS; inhibited phosphorylation of ERK, PKC, and MEK1,2; down-regulated c-myc expression. | [2] |
| Carrageenan-induced pleurisy in rats | Reduced pleural exudation and polymorphonuclear cell migration; decreased lung MPO activity and MDA levels; reduced peroxynitrite formation and DNA damage. | [1] |
To help you replicate research, here is a detailed methodology for one key study that evaluated the anti-inflammatory effects of this compound.
Model: Carrageenan-Induced Pleurisy in Rats [1]
Based on the mechanisms and protocols, here are some anticipated challenges and solutions for researchers.
| Question / Issue | Possible Cause & Solution |
|---|---|
| What is the recommended solvent for in vivo studies? | The studies used saline as a vehicle [1]. Its hydrophilicity confirms good water-solubility, making saline a suitable first-choice solvent. |
| How do I demonstrate the antioxidant effect is specific? | The mechanism is not just general radical scavenging. Design experiments to track downstream targets like ERK phosphorylation or c-myc expression [2] to confirm the specific signaling pathway inhibition. |
| The anti-proliferative effect is inconsistent in my cell model. | Effect is context-dependent. Ensure cells are in low-serum conditions (e.g., 0.1% FBS) during stimulation, as high serum can mask the effect [2]. Also, verify the proliferative stimulus (e.g., H₂O₂ concentration). |
| The compound isn't working in my disease model. | This compound is most effective in pathologies driven by oxidative stress and inflammation. Re-evaluate if your model has a strong oxidative/inflammatory component. Consider measuring biomarkers like MDA or nitrotyrosine [1] to confirm target engagement. |
The available data, while robust, highlights areas where further investigation is needed for clinical translation:
The table below summarizes key quantitative findings from preclinical and clinical studies on raxofelast, which can serve as a foundation for designing combination studies.
| Study Model / Condition | Key Findings & Quantitative Data | Potential Combination Rationale & Targets |
|---|---|---|
| Carrageenan-Induced Pleurisy (Rat) [1] | Dose-dependent (5, 10, 20 mg/kg, i.p.) reduction of: pleural exudation, PMN migration, lung MPO/MDA; inhibited peroxynitrite formation & DNA damage. | Combine with iNOS inhibitors or SOD mimetics to further reduce peroxynitrite; pair with PDE4 inhibitors for enhanced anti-inflammatory effect. |
| Experimental Burn Wound (Mouse) [2] | 20 mg/kg/day (i.p.) for 14 days: ↓conjugated dienes, prevented GSH consumption, ↑epithelial proliferation, ↑microvessel density, ↑VEGF, ↑eNOS/iNOS. | Combine with topical growth factors (e.g., rhPDGF); pair with GLP-1 receptor agonists in diabetic wounds to address glycaemic control + oxidative stress. |
| Type II Diabetes (Human) [3] | 600 mg twice daily (oral) for 1 week: ↓plasma 8-epi-PGF2α (0.99 to 0.47 nmol/l), improved Ach-mediated forearm blood flow (7.4 to 11.3 ml/min/100ml). | Combine with statins or fenofibrate (addressing dyslipidaemia + oxidative stress); pair with metformin or SGLT2 inhibitors for comprehensive metabolic/endothelial management. |
Here are detailed methodologies for critical experiments conducted in this compound studies, which can be adapted for future combination therapy research.
1. Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Pleurisy) [1]
2. Protocol: In Vivo Wound Healing & Angiogenesis (Burn Model) [2]
3. Protocol: Human Endothelial Function (Type II Diabetes) [3]
The following diagram illustrates a proposed workflow for researching this compound combination therapies, based on its known mechanisms and potential synergistic partners.
Q1: We are not observing a synergistic effect between this compound and our candidate drug in a wound healing model. What could be the issue?
Q2: How can we effectively monitor the antioxidant effect of this compound in a clinical combination trial?
Q3: The transition from animal to human dosing for combination therapy is unclear. What is the established human dose for this compound?
Here are answers to common questions and troubleshooting tips based on the available information.
Q1: What is Raxofelast and what is its research background? this compound (IRFI-016) is a powerful, synthetic, hydrophilic analogue of vitamin E designed with enhanced antioxidant properties [1] [2]. Its active metabolite is IRFI-005 [2]. It has been investigated in preclinical studies for conditions involving oxidative stress, such as:
Q2: Why is there no standard protocol for measuring this compound in plasma? The search results do not contain a detailed analytical method for quantifying this compound in biological matrices like plasma. This is likely because the compound has primarily been used in preclinical research, and a standardized clinical assay may not yet be established or widely published.
Q3: What is a proposed general workflow for developing an analytical method? While not specific to this compound, you can develop a method by adapting approaches used for similar compounds. A general workflow is summarized in the diagram below, and key considerations are in the table.
| Step | Key Considerations | Potential Techniques |
|---|---|---|
| 1. Sample Preparation | Ensure complete deproteinization; minimize degradation of the analyte. | Protein precipitation, Liquid-liquid extraction (LLE), Solid-phase extraction (SPE) [3]. |
| 2. Compound Extraction | Optimize for recovery of this compound and its active metabolite (IRFI-005); reduce matrix effects. | LLE with organic solvents, SPE cartridges (e.g., C18). |
| 3. Analytical Separation | Achieve baseline separation from plasma interferences. | High-Performance Liquid Chromatography (HPLC), Ultra-HPLC (UPLC). |
| 4. Detection & Quantification | Maximize sensitivity and specificity for this compound. | Tandem Mass Spectrometry (LC-MS/MS) is preferred for specificity; UV/VIS detection if sensitivity allows. |
| 5. Data Analysis | Validate method for selectivity, linearity, accuracy, and precision. | Internal standard calibration, standard curve analysis. |
Q4: What should I do if my sample recovery is low? Low recovery often originates in the extraction step.
Q5: How can I improve the sensitivity of the assay? Sensitivity is crucial for detecting low plasma concentrations.
This is a generalized protocol that must be optimized in your laboratory.
Aim: To develop and validate a method for the quantification of this compound in human or animal plasma.
Materials:
Methodology:
This compound is described as a hydrophilic vitamin E-like synthetic antioxidant. Its most documented efficacy comes from a single animal study on impaired wound healing.
db/db) mice, a model for impaired wound healing [1].The following table summarizes the available data on this compound and places it in the context of other antioxidants mentioned in the search results. It is important to note that direct comparisons are difficult due to different experimental models, endpoints, and stages of clinical development.
| Antioxidant | Class / Type | Reported Mechanisms of Action | Key Experimental Findings / Efficacy | Stage of Development / Notes |
|---|
| This compound | Synthetic, hydrophilic vitamin E-like [1] | Membrane antioxidant; reduces lipid peroxidation and neutrophil infiltration [1] | • Model: Diabetic (db/db) mice with incisional wounds [1]
• Dose: 15 mg/kg/d intraperitoneally [1]
• Outcome: ↑ Wound breaking strength, ↑ collagen, ↓ MDA, ↓ MPO; restored healing to near-normal [1] | Preclinical evidence (animal study); no recent clinical data found in search results. |
| Edaravone | Synthetic [2] [3] | Free radical scavenger [2] [3] | Used clinically for acute ischemic stroke and ALS (in some countries); one of the few synthetic antioxidants approved for clinical use [2] [3]. | Approved for clinical use [2] [3]. |
| MitoQ10 | Synthetic, mitochondria-targeted [2] [3] | Accumulates in mitochondria; reduces oxidative stress at that site [2] [3] | Has shown promise in preclinical models; mentioned in context of liver disease research [2] [3] [4]. | Under investigation; clinical relevance being evaluated [2] [3]. |
| N-Acetylcysteine (NAC) | Synthetic (precursor to glutathione) [2] [5] [3] | Boosts endogenous glutathione levels; direct scavenging [5] [3] | Used as an antidote for acetaminophen overdose. Studied in liver diseases (ALD, NAFLD) and other conditions, but clinical benefits beyond acetaminophen overdose are ambiguous [5] [3] [4]. | Approved drug (for specific use); efficacy for other indications is unclear [2] [5]. |
| Vitamin E (α-Tocopherol) | Natural / Dietary [5] [3] [4] | Scavenges peroxyl radicals; inhibits lipid peroxidation and NF-κB activation [5] [3] | • Model: Human clinical trials for NASH [4]
• Outcome: A rather promising drug for the treatment of non-alcoholic steatohepatitis [4].
• Note: Associated with increased risk of prostate cancer in some studies [2] [3]. | Clinical success is relatively higher for specific conditions, but associated with risks [2] [3] [4]. |
| Ebselen | Synthetic, organoselenium compound [2] [3] | Mimics glutathione peroxidase; inhibits NADPH oxidase (NOX) [2] [3] | Shows potential across various disease models, partly through NOX inhibition [2] [3]. | Considered a promising compound; under investigation [2] [3]. |
For research reproducibility, here is a detailed methodology of the primary this compound study referenced in the table.
db+/db+ mice and their healthy non-diabetic littermates (db+/+m) [1].The search results highlight several key challenges in antioxidant development that are crucial for interpreting any efficacy comparison [2] [3]:
The diagram below illustrates the proposed pathway through which this compound improved wound healing in the diabetic mouse model, integrating the measured biomarkers from the study.
The available data is insufficient for a full comparative guide. To build a more complete profile on this compound, you could:
| Feature | This compound (IRFI 016) | Vitamin E (α-Tocopherol) |
|---|---|---|
| Chemical Nature | Synthetic, hydrophilic vitamin E-like analog [1] [2] | Natural, fat-soluble vitamin [3] |
| Primary Antioxidant Role | Powerful hydrophilic antioxidant and radical scavenger [1] [2] | Primary fat-soluble antioxidant; protects cell membranes from lipid peroxidation [3] |
| Key Demonstrated Protective Effects | Reduces inflammation, oxidative stress, and cellular damage in models of pleurisy [1]. Stimulates wound healing in diabetic mice [4]. Inhibits vascular smooth muscle cell proliferation [5]. | Essential nutrient; protects cellular integrity and supports immune function [3]. |
| Potential Limitations/Risks | Still primarily in experimental stages. | High-dose supplementation linked to increased risk of bleeding (anti-vitamin K effect), hemorrhagic stroke, and potentially all-cause mortality [3]. Can act as a pro-oxidant in certain conditions [3]. |
Researchers have elucidated the activity of this compound through various detailed experimental models. The following table outlines the key methodologies and findings from pivotal studies.
| Study Model | Experimental Protocol / Key Activities | Key Findings & Quantitative Data |
|---|
| Carrageenan-Induced Pleurisy (In Vivo - Rat) [1] | - Administered i.p. (5, 10, 20 mg/kg) 5 min before carrageenan.
For research reproducibility, here are the detailed methodologies from the key experiments cited:
The anti-proliferative effect of this compound in vascular smooth muscle cells involves the suppression of specific signaling pathways, which can be visualized as follows:
This diagram illustrates how this compound exerts its antiproliferative effects by targeting multiple points in the H2O2-induced signaling cascade, ultimately leading to reduced cell proliferation [5].
The table below summarizes the key findings from a clinical study on raxofelast in men with Type II diabetes.
| Parameter | Study Details | Key Outcomes |
|---|---|---|
| Study Design | 10 diabetic men & 10 healthy controls; this compound (600 mg twice daily) for 1 week [1] | Open-label study; no placebo control mentioned [1] |
| Oxidative Stress | Measured via plasma 8-epi-PGF2α (lipid peroxidation marker) [1] | ↓ 52.5% reduction in diabetic patients (from 0.99 ± 0.20 to 0.47 ± 0.07 nmol/L); no change in healthy controls [1] |
| Endothelial Function | Assessed by blood flow response to acetylcholine (endothelium-dependent vasodilation) [1] | ↑ 53% improvement in blood flow (from 7.4 ± 1.0 to 11.3 ± 2.3 ml·min⁻¹·100 ml⁻¹); response to nitroprusside (endothelium-independent) unchanged [1] |
| Glycemic Parameters | HbA1c, Fasting Blood Glucose [1] | Not reported in the available study [1] |
For researchers interested in the methodology of the key clinical study, here is a detailed breakdown:
The therapeutic effects of this compound are primarily attributed to its potent antioxidant activity. The diagram below illustrates its proposed mechanism of action for improving endothelial function in diabetes.
This mechanism is supported by preclinical data showing this compound can suppress intracellular oxidative compounds and scavenge free radicals [2].
For a comprehensive comparison, the following pillars of evidence should be synthesized for Raxofelast and each comparator. Much of this data is typically found in dedicated toxicology studies, clinical trial reports, and regulatory documents.
Table 1: Key Data Points for Toxicity Profile Comparison
| Data Category | Specific Parameters to Compare |
|---|---|
| In Vitro Toxicity | Cytotoxicity (IC50/EC50 in various cell lines), genotoxicity (Ames test, micronucleus assay), hepatotoxicity (in liver cell models), cardiotoxicity (hERG channel binding). |
| Preclinical In Vivo Toxicity | Maximum Tolerated Dose (MTD), No Observed Adverse Effect Level (NOAEL), target organs of toxicity, histopathological findings, reversibility of adverse effects. |
| Clinical Safety & Tolerability | Nature and frequency of Adverse Events (AEs), Serious Adverse Events (SAEs), dose-limiting toxicities, laboratory abnormalities (e.g., liver enzymes, renal function). |
| Pharmacokinetics & Metabolism | Drug-drug interaction potential (CYP enzyme inhibition/induction), half-life, clearance, volume of distribution, potential for accumulation. |
| Therapeutic Index | Ratio of the toxic dose (e.g., TD50) to the efficacious dose (ED50). A higher ratio indicates a wider safety margin. |
Below are standard methodologies for critical toxicity experiments. These protocols would form the basis for a fair, head-to-head comparison of compounds.
1. In Vitro Cytotoxicity Assay (e.g., MTT Assay)
The following diagram illustrates the logical workflow of this assay.
2. In Vivo Repeated-Dose Toxicity Study
To build a complete guide, I suggest you conduct a targeted search for this compound and potential comparator drugs. Here are the most effective strategies:
"this compound" AND ("toxicology" OR "toxicity")"this compound" AND "clinical trial" AND "safety""Edaravone" AND "toxicity profile" (for a potential comparator)
The table below summarizes key quantitative findings from animal studies, highlighting the effects of Raxofelast on lipid peroxidation and related parameters compared to control conditions.
| Experimental Model | Measured Parameter | This compound Group | Control Group | Dosage & Administration | Citation |
|---|---|---|---|---|---|
| Genetically Diabetic Mouse (Skin Wound) | Wound Conjugated Dienes (CD, index of lipid peroxidation) | Significantly reduced | Increased | 15 mg/kg/day, i.p. | [1] [2] |
| Genetically Diabetic Mouse (Skin Wound) | Wound Breaking Strength (g) | ~25 g | ~15 g | 15 mg/kg/day, i.p. | [2] |
| Genetically Diabetic Mouse (Skin Wound) | Wound Hydroxyproline (μg/mg tissue, index of collagen) | ~4.5 μg/mg | ~2.5 μg/mg | 15 mg/kg/day, i.p. | [2] |
| Carrageenan-induced Pleurisy (Rat) | Lung Malondialdehyde (MDA, nmol/100 mg) | ~50 nmol/100 mg | ~110 nmol/100 mg | 20 mg/kg, i.p. | [3] |
| Carrageenan-induced Pleurisy (Rat) | Pleural Exudate (ml) | ~0.2 ml | ~0.8 ml | 20 mg/kg, i.p. | [3] |
The efficacy of this compound was evaluated using standardized animal models. Here is a detailed description of the key methodologies cited.
Animal Models and Treatment
db+/db+ mice and their non-diabetic littermates (db+/+m). A full-thickness incisional skin wound was created on the back. Diabetic mice were randomized to receive either this compound (15 mg per kg per day, intraperitoneally) or its vehicle (DMSO/NaCl) as control [1] [2].Key Outcome Measurements and Techniques
This compound is a synthetic, hydrophilic vitamin E-like antioxidant. The proposed mechanism by which its inhibition of lipid peroxidation improves wound healing in diabetes is summarized in the diagram below.
The experimental workflow for evaluating this compound in the carrageenan-induced pleurisy model is illustrated as follows.
The table below consolidates quantitative and qualitative findings from various animal models, demonstrating the protective effects of raxofelast against tissue injury.
| Disease/Injury Model | Subject | Dosing Regimen | Key Histological & Biochemical Outcomes |
|---|
| Testicular Ischemia-Reperfusion [1] | Adult male Wistar rats | 20 mg/kg, i.p., 15 min before and after detorsion | Significantly reduced histological damage (severe hemorrhage & edema). Lowered conjugated dienes (left testis: 2.8 ± 0.2 vs. 3.6 ± 0.3 ΔABS/g protein). | | Carrageenan-Induced Pleurisy [2] | Rats | 5, 10, 20 mg/kg, i.p., 5 min before carrageenan | Significantly reduced lung histological organ injury in a dose-dependent manner. Prevented pleural exudation & polymorphonuclear migration. Reduced lung MPO activity & MDA levels. Prevented DNA damage in ex vivo macrophages. | | Impaired Wound Healing (Diabetes) [3] [4] | Genetically diabetic (db/db) mice | 15 mg/kg/day, i.p. | Stimulated healing: improved angiogenesis, re-epithelialization, extracellular matrix synthesis. Improved histologic score (2.1 ± 0.25 vs. 1.09 ± 0.1 in controls at day 12). Increased wound breaking strength and collagen content. Reduced wound MDA levels and MPO activity. |
For researchers aiming to replicate or build upon these studies, here is a detailed breakdown of the key methodologies used in the evidence base.
This model is used to study acute inflammation and the anti-inflammatory effects of compounds.
This model simulates the damage caused by testicular torsion and subsequent surgical detorsion.
This model investigates the healing deficit associated with diabetes and potential treatments.
The experimental evidence suggests that this compound, a hydrophilic vitamin E-like antioxidant, primarily exerts its protective effects by scavenging reactive oxygen species (ROS). The following diagram illustrates the proposed signaling pathway through which this compound reduces oxidative stress and subsequent histological damage, based on the studies analyzed.
The diagram above shows how this compound intervenes in the key pathological process of oxidative stress. The evidence indicates it reduces markers like MDA and conjugated dienes (products of lipid peroxidation) and prevents the formation of nitrotyrosine, a footprint of peroxynitrite [2] [1] [4].
For research and development professionals, the data presents a clear but dated profile:
The following table summarizes the key experimental findings for Raxofelast across different animal models and conditions.
| Disease/Injury Model | Species | Key Efficacy Findings | Proposed Primary Mechanisms | Citation |
|---|---|---|---|---|
| Impaired Wound Healing (Genetically diabetic mice) | Mouse | Improved histologic score (2.1 ± 0.25 vs 1.09 ± 0.1 in controls); Increased hydroxyproline content (28.5 ± 4.2 μg/mg vs 11.2 ± 2.1 μg/mg) [1] | Scavenges free oxygen radicals; Reduces capillary permeability and collagen metabolism damage [1] | [1] |
| Acute Inflammation (Carrageenan-induced pleurisy) | Rat | Reduced pleural exudate & neutrophil migration; Lowered lung MDA levels & MPO activity; Prevented peroxynitrite formation & DNA damage [2] | Scavenges peroxynitrite and other free radicals; Preserves mitochondrial respiration; Prevents NAD+ depletion [2] | [2] |
For researchers interested in experimental details, here is a summary of the methodologies from the key studies.
Animal Model: Genetically diabetic female mice (C57BL/KsJ db+/db+) and their healthy littermates [1].
Wound Creation: A full-thickness square wound (1 cm²) was created on the back of each mouse [1].
Drug Administration: this compound was administered intraperitoneally at a dose of 100 mg/kg/day for 12 days. The control group received a saline solution [1].
Primary Outcome Measures:
Animal Model: Rats [2].
Inflammation Induction: Pleurisy was induced by intrapleural injection of 1% λ-carrageenan [2].
Drug Administration: this compound was given intraperitoneally (5, 10, or 20 mg/kg) 5 minutes before carrageenan injection [2].
Primary Outcome Measures:
The diagram below illustrates the interconnected pathways of oxidative damage in inflammation and impaired healing, and the points where this compound is shown to exert its effects based on the studied models.
The experimental data consistently show that this compound is effective in reducing oxidative stress and improving outcomes in rodent models of disease.